molecular formula C15H13F2NO B8578079 6-(2,4-Difluorophenoxy)-2,3-dihydro-1H-inden-5-amine CAS No. 81614-79-1

6-(2,4-Difluorophenoxy)-2,3-dihydro-1H-inden-5-amine

Cat. No. B8578079
CAS RN: 81614-79-1
M. Wt: 261.27 g/mol
InChI Key: FPKWQCUOBUOMPA-UHFFFAOYSA-N
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Patent
US04375479

Procedure details

At 0° C., 13.1 g of 6-(2,4-difluorophenoxy)-5-indanylamine in 60 ml of pyridine was combined with 4.0 ml of methanesulfonyl chloride. After 3 hours at 0° C. and 16 hours at 20° C., the mixture was concentrated, the residue was taken up in chloroform, the solution was washed with 1N hydrochloric acid, and concentrated. Recrystallization of the residue from ethanol yielded 8.1 g of N-[6-(2,4-difluorophenoxy)-5-indanyl]methanesulfonamide, mp 85°-87° C.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][CH2:11]2)=[CH:7][C:6]=1[NH2:14].[CH3:20][S:21](Cl)(=[O:23])=[O:22]>N1C=CC=CC=1>[F:1][C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][CH2:11]2)=[CH:7][C:6]=1[NH:14][S:21]([CH3:20])(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
FC1=C(OC2=C(C=C3CCCC3=C2)N)C=CC(=C1)F
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
16 hours at 20° C., the mixture was concentrated
Duration
16 h
WASH
Type
WASH
Details
the solution was washed with 1N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(OC2=C(C=C3CCCC3=C2)NS(=O)(=O)C)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.